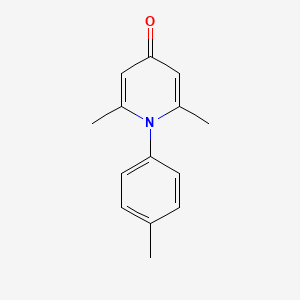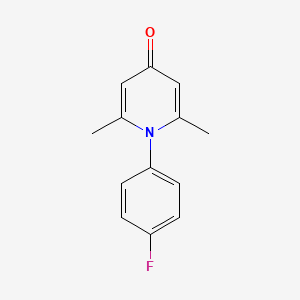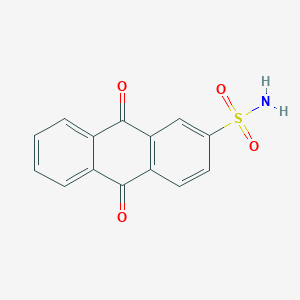![molecular formula C16H14N4O5S B6482033 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(3-nitrophenyl)methoxy]-4H-pyran-4-one CAS No. 899951-96-3](/img/structure/B6482033.png)
2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(3-nitrophenyl)methoxy]-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,4-triazole ring is attached to a methyl group and a sulfanyl group, which is further attached to a methoxy-substituted phenyl group and a pyran-4-one ring.
Chemical Reactions Analysis
1,2,4-Triazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and cycloaddition reactions . The presence of the methoxy group on the phenyl ring could potentially make this compound more reactive towards electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar methoxy and sulfanyl groups could potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has demonstrated promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action and potential as a targeted therapy for specific cancer types .
Antioxidant Properties
Due to its unique chemical structure, this compound exhibits antioxidant activity. It scavenges free radicals, protecting cells from oxidative damage. Researchers are keen on understanding its role in preventing age-related diseases and oxidative stress-related conditions .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a potential candidate for anti-inflammatory drug development .
Enzyme Inhibition
The compound interacts with specific enzymes, including carbonic anhydrase and cholinesterase. Researchers investigate its inhibitory effects, which could lead to therapeutic applications in neurodegenerative diseases and metabolic disorders .
Antiviral Activity
Initial studies indicate that this compound exhibits antiviral properties. Researchers explore its efficacy against viral infections, including RNA viruses. Its mode of action and potential as an antiviral drug warrant further investigation .
Stabilizers in Polymers
Beyond its biological applications, this compound has been studied as a polymer stabilizer. Its presence enhances the mechanical properties and thermal stability of certain polymers, making it valuable in materials science .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-[(3-nitrophenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S/c1-19-10-17-18-16(19)26-9-13-6-14(21)15(8-24-13)25-7-11-3-2-4-12(5-11)20(22)23/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSNXZFASNDLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole hydrobromide](/img/structure/B6481968.png)
![3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B6481977.png)
![2-chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide](/img/structure/B6481992.png)
![N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide](/img/structure/B6481998.png)
![2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B6482008.png)
![N-(3-methoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482010.png)
![N-(4-ethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482017.png)
![5-[(2,5-dimethylphenyl)methoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one](/img/structure/B6482025.png)
![N-(3-chlorophenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482038.png)
![N-(4-chlorophenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482040.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one](/img/structure/B6482049.png)